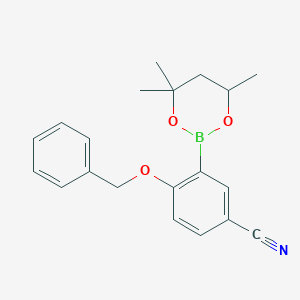
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, commonly referred to as 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, is a novel compound with potential applications in scientific research. It is a boron-containing heterocyclic compound that is synthesized from the reaction of 4-chlorophenol and 2-bromo-1,3-dioxane. This compound has been studied for its potential in various fields, such as biochemistry, physiology, and pharmacology.
作用机制
The mechanism of action of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not well-understood. However, it is believed that this compound binds to and stabilizes proteins, which can lead to changes in the activity of enzymes involved in signal transduction pathways. Additionally, this compound may interact with other molecules and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol have not been extensively studied. However, this compound has been shown to bind to and stabilize proteins, which can lead to changes in the activity of enzymes involved in signal transduction pathways. Additionally, this compound has been shown to interact with other molecules and affect their activity.
实验室实验的优点和局限性
The major advantage of using 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water and its limited availability.
未来方向
The potential future directions for 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol include further investigation into its biochemical and physiological effects, as well as its potential applications in various fields, such as biochemistry, physiology, and pharmacology. Additionally, further research into the mechanism of action of this compound could lead to the development of novel therapeutic agents. Additionally, this compound could be used to develop novel compounds with improved solubility in water and increased availability. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production.
合成方法
The synthesis of 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is accomplished by a two-step reaction. In the first step, 4-chlorophenol is reacted with 2-bromo-1,3-dioxane in the presence of a base. The second step involves the reaction of the resulting intermediate with trimethyl borate. This two-step reaction yields 4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol in high yields.
科学研究应用
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential applications in various fields, such as biochemistry, physiology, and pharmacology. It has been used as a reagent in the synthesis of various heterocyclic compounds, and it has been investigated for its potential as an inhibitor of enzymes involved in signal transduction pathways. Additionally, this compound has been studied for its potential to bind to and stabilize proteins, making it a useful tool in biophysical studies.
属性
IUPAC Name |
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)13-9-12(5-6-14(13)18)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPYPZNLBTDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxan-2-YL)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)





